molecular formula C11H14FNO2 B4452270 2-(4-fluorophenoxy)-N-isopropylacetamide

2-(4-fluorophenoxy)-N-isopropylacetamide

Katalognummer: B4452270
Molekulargewicht: 211.23 g/mol
InChI-Schlüssel: XABGFWVROZGNJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenoxy)-N-isopropylacetamide is a synthetic acetamide derivative intended for research applications and For Research Use Only. It is not approved for human or veterinary diagnosis or therapeutic use. Acetamide derivatives bearing fluorophenyl and isopropyl groups are of significant interest in medicinal chemistry research. Compounds with structural similarities to 2-(4-fluorophenoxy)-N-isopropylacetamide, specifically those featuring the N-isopropyl-N-(4-fluorophenyl)acetamide scaffold, have been identified as potent, non-covalent inhibitors of the chymotrypsin-like (CT-L) activity of the proteasome . The proteasome is a validated target in oncology, and non-covalent inhibitors may offer advantages in specificity over covalent inhibitors . Furthermore, other 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated in vitro cytotoxic activity against human cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7), highlighting the potential of this chemical class in anticancer research . The structural motif of this compound suggests it may serve as a valuable intermediate or building block for the synthesis of more complex molecules, such as oxadiazole-containing proteasome inhibitors . Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop novel bioactive molecules. Handling of this material should be conducted in accordance with good laboratory practices. Refer to the Safety Data Sheet for detailed hazard and handling information.

Eigenschaften

IUPAC Name

2-(4-fluorophenoxy)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-8(2)13-11(14)7-15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABGFWVROZGNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Structural Features
2-(4-Fluorophenoxy)-N-isopropylacetamide 4-fluorophenoxy, isopropylamide Not explicitly provided Fluorine enhances stability; isopropyl improves lipophilicity
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 4-fluorophenyl, cyclohexyl, propylamide 334.206 Dual acetamide groups; high synthesis yield (81%)
2-Chloro-N-(4-fluorophenyl)acetamide Chloroacetamide, 4-fluorophenyl Not provided Chlorine increases reactivity; intramolecular H-bonding
2-(3-(4,6-Dichloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide Dichloropyrimidinyl, isopropylamide Not provided Chlorinated pyrimidine for kinase inhibition
N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)-acetamide Aminophenyl, methyl/isopropylphenoxy 298.38 Aminophenyl enables further functionalization

Key Observations :

  • Fluorine vs. Chlorine : Fluorinated analogs (e.g., target compound) exhibit superior metabolic stability compared to chlorinated derivatives (e.g., ).
  • Phenoxy vs. Phenyl: Phenoxy groups (as in the target compound) increase steric bulk and may influence binding affinity compared to phenyl derivatives (e.g., ).

Key Observations :

  • Multicomponent reactions (e.g., ) achieve higher yields (>80%) compared to cross-coupling methods (e.g., 29–44% in ).
  • The target compound’s synthesis likely involves similar Pd-catalyzed or nucleophilic substitution steps, as seen in .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility/Stability Notes
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 150–152 White solid; purified via flash chromatography
2-Chloro-N-(4-fluorophenyl)acetamide Not provided Stabilized by intramolecular H-bonding
2-(3-(4,6-Dichloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide Not provided Purified via silica gel chromatography

Key Observations :

  • Fluorinated compounds generally exhibit higher melting points (e.g., 150–152°C in ) due to stronger intermolecular interactions.
  • The target compound’s solubility in organic solvents (e.g., DCM, EtOAc) can be inferred from purification methods in .

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenoxy)-N-isopropylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling phenoxyacetic acid derivatives with isopropylamine under nucleophilic acyl substitution conditions. Key steps include:

  • Reagent selection : Use activated esters (e.g., NHS esters) or coupling agents like EDC/HOBt to facilitate amide bond formation between 4-fluorophenoxyacetic acid and isopropylamine .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C improve yield .
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of 2-(4-fluorophenoxy)-N-isopropylacetamide?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl and isopropyl groups). Key signals include δ~6.8–7.2 ppm (aromatic protons) and δ~1.2 ppm (isopropyl methyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C11_{11}H14_{14}FNO2_2; MW 235.24 g/mol) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O) and packing motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 2-(4-fluorophenoxy)-N-isopropylacetamide?

Discrepancies in NMR or IR spectra often arise from:

  • Conformational isomerism : Dynamic NMR or variable-temperature studies distinguish rotamers .
  • Impurity profiles : LC-MS or 2D-COSY identifies byproducts from incomplete purification or side reactions .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding .

Q. What methodologies are effective for studying the structure-activity relationship (SAR) of 2-(4-fluorophenoxy)-N-isopropylacetamide analogs?

  • Substituent variation : Replace the 4-fluorophenyl group with chloro- or methoxy-phenyl to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock) identifies key interactions (e.g., hydrogen bonding with the acetamide carbonyl) .
  • In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

Q. How does the stability of 2-(4-fluorophenoxy)-N-isopropylacetamide vary under different storage conditions?

  • Thermal stability : TGA/DSC analysis reveals decomposition above 200°C. Store at –20°C in inert atmospheres .
  • Photodegradation : UV-Vis monitoring shows sensitivity to UV light; use amber vials for long-term storage .
  • Hydrolytic stability : pH-dependent degradation occurs in aqueous buffers (t1/2_{1/2} <24 hrs at pH >9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenoxy)-N-isopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenoxy)-N-isopropylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.